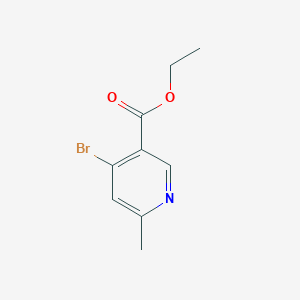

Ethyl 4-bromo-6-methylpyridine-3-carboxylate

Description

Propriétés

Numéro CAS |

1384871-32-2 |

|---|---|

Formule moléculaire |

C9H10BrNO2 |

Poids moléculaire |

244.08 g/mol |

Nom IUPAC |

ethyl 4-bromo-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3 |

Clé InChI |

PVQRXUDFSGHAON-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C=C(N=C1)C)Br |

Origine du produit |

United States |

Méthodes De Préparation

Diazotization and Bromination of 6-Amino-2-Methylpyridine

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C to form a diazonium salt. Subsequent bromination with copper(I) bromide (CuBr) yields 6-bromo-2-methylpyridine.

Key conditions :

Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid

The methyl group of 6-bromo-2-methylpyridine is oxidized using potassium permanganate (KMnO₄) in aqueous acidic medium:

15.8 g 6-bromo-2-methylpyridine + 34.8 g KMnO₄ → 16.5 g 6-bromo-2-pyridinecarboxylic acid

Reaction parameters :

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and p-toluenesulfonic acid (PTSA) as a catalyst:

16.5 g 6-bromo-2-pyridinecarboxylic acid + 200 mL anhydrous ethanol + 1.5 g PTSA → 16.6 g ethyl ester

Optimized conditions :

- Reflux: 4 hours

- Workup: Recrystallization with ethyl acetate/petroleum ether

- Yield: 94%, purity: 99.5%.

Direct Bromination of Ethyl 6-Methylpyridine-3-Carboxylate

Alternative protocols brominate pre-formed pyridine esters using phosphorus tribromide (PBr₃) or bromine (Br₂):

Bromination with PBr₃/Br₂

A slurry of ethyl 6-methylpyridine-3-carboxylate is treated with PBr₃ in acetonitrile, followed by bromine addition:

74.57 g substrate + 30 mL PBr₃ → 83.56 g product

Conditions :

Regioselective Bromination in DMF

N,N-Dimethylformamide (DMF) enhances regioselectivity for the 4-position due to electronic effects:

Methyl 2,6-dichloropyridine-3-carboxylate + NaSCH₂C₆H₄CH₃ → Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate

Key insight :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Purity |

|---|---|---|---|---|

| Diazotization/Bromination | 6-Amino-2-methylpyridine | HBr, CuBr, PTSA | 94% | 99.5% |

| Direct Bromination | Ethyl 6-methylpyridine-3-carboxylate | PBr₃, DMF | 90% | 98.3% |

Advantages :

- Method 1 : High purity, scalable for industrial production.

- Method 2 : Avoids multi-step synthesis, suitable for lab-scale.

Challenges :

- Diazotization requires strict temperature control to avoid side reactions.

- Direct bromination may produce di-brominated byproducts without optimized stoichiometry.

Purification and Characterization

Recrystallization (ethyl acetate/petroleum ether) and column chromatography (silica gel, ethyl acetate/hexanes) are standard. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:

- ¹H NMR (DMSO) : δ 1.47 (t, 3H, CH₃), 2.15 (s, 3H, CH₃), 4.51 (q, 2H, OCH₂), 7.91–9.20 (pyridine-H).

- HPLC : >99% purity.

Industrial-Scale Considerations

Patents emphasize cost-effective catalysts (PTSA over noble metals) and solvent recycling. For example, the use of acetonitrile (recovered via distillation) reduces waste.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-bromo-6-méthylpyridine-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réactifs et conditions courants :

Substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyridine substitués, qui peuvent être utilisés dans différentes applications .

4. Applications de la recherche scientifique

Le 4-bromo-6-méthylpyridine-3-carboxylate d'éthyle est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques polyvalentes. Parmi ses applications, citons :

Chimie : Il sert de brique de construction pour la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.

Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs, contribuant à la compréhension des voies biologiques.

Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.

Industrie : Le composé est utilisé dans la fabrication de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 4-bromo-6-méthylpyridine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L'atome de brome et le groupe ester jouent un rôle crucial dans son affinité de liaison et sa réactivité. Le composé peut inhiber ou activer certaines voies biologiques, en fonction de sa structure et de la nature de la cible .

Composés similaires :

- 4-Bromo-2-méthylpyridine-3-carboxylate d'éthyle

- 4-Chloro-6-méthylpyridine-3-carboxylate d'éthyle

- 4-Bromo-6-éthylpyridine-3-carboxylate d'éthyle

Comparaison : Le 4-bromo-6-méthylpyridine-3-carboxylate d'éthyle est unique en raison de la position des groupes brome et méthyle sur le cycle pyridine, ce qui influence sa réactivité chimique et son activité biologique. Comparé à ses analogues, il peut présenter des affinités de liaison et des sélectivités différentes, ce qui en fait un composé précieux pour des applications spécifiques .

Applications De Recherche Scientifique

Ethyl 4-bromo-6-methylpyridine-3-carboxylate is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 6-Bromo-3-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Pyridinecarboxylate ()

- Structure : Bromine at position 6, methoxy at position 3, and a 1-methyl-2-oxo-dihydropyridine core.

- Key Differences :

- The dihydro ring introduces conformational rigidity compared to the fully aromatic target compound.

- Methoxy group at position 3 enhances electron density, altering reactivity in electrophilic substitutions.

- Applications : Likely used in heterocyclic chemistry for ring-opening or oxidation reactions.

Ethyl 6-Bromo-4-Chloro-1,5-Naphthyridine-3-Carboxylate (, BP 243021083181-13-8)

- Structure : Bromine at position 6, chlorine at position 4, fused naphthyridine ring.

- Key Differences :

- Naphthyridine core increases π-conjugation and may improve binding in medicinal chemistry applications.

- Chlorine at position 4 adds a second halogen, enabling sequential cross-coupling reactions.

- Applications: Potential use in dual-functionalized catalyst systems or multi-step syntheses.

Methyl 2-Amino-6-Bromopyridine-3-Carboxylate ()

- Structure: Bromine at position 6, amino group at position 2, methyl ester.

- Key Differences: Amino group introduces nucleophilicity and hydrogen-bonding capability. Methyl ester (vs. ethyl) may alter solubility and hydrolysis kinetics.

- Applications: Building block for aminoquinolines or metal-chelating ligands.

Core Structural Modifications

Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]Pyridine-3-Carboxylate ()

- Structure : Fused pyrrolopyridine ring with bromine at position 5.

- Key Differences :

- The fused bicyclic system enhances planarity and electronic delocalization, impacting absorption spectra.

- Reduced steric hindrance compared to 6-methyl substituents.

- Applications : Fluorescent probes or kinase inhibitors due to extended conjugation.

Ethyl 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate ()

- Structure : Pyrazolopyridine core with bromine at position 6 and a methyl group on the pyrazole ring.

- Key Differences: Pyrazole ring introduces additional nitrogen atoms, altering acidity and coordination chemistry.

- Applications : Anticancer or antiviral agents targeting nucleotide-binding proteins.

Comparative Data Table

Activité Biologique

Ethyl 4-bromo-6-methylpyridine-3-carboxylate, a derivative of picolinic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through bromination of 6-methylpicolinic acid followed by esterification with ethanol. The synthesis typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and an acid catalyst for the esterification process.

The biological activity of this compound largely depends on its structural features. The presence of the bromine atom at the 4-position and the ethyl ester group enhances its reactivity and potential interactions with biological targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar activities .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into related compounds have demonstrated effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors . These findings indicate that this compound could be explored for its neuropharmacological effects.

Case Studies

- Antimicrobial Activity : A study reported that pyridine derivatives showed significant inhibition against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .

- Neuropharmacological Potential : In a comparative study involving various pyridine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, indicating a possible mechanism for therapeutic action against anxiety disorders .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromopicolinate | Lacks methyl group at position 6 | Moderate antimicrobial activity |

| Ethyl 6-methylpicolinate | Lacks bromine atom at position 4 | Lower neuroactivity compared to brominated derivatives |

| Ethyl 4-chloro-6-methylpicolinate | Chlorine instead of bromine | Different reactivity; potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.